molecular formula C14H6Cl2N2O4 B8423230 N-(4-nitro-2-chlorophenyl)-4-chlorophthalimide

N-(4-nitro-2-chlorophenyl)-4-chlorophthalimide

Cat. No. B8423230
M. Wt: 337.1 g/mol
InChI Key: DJZCKUIPFPEPQO-UHFFFAOYSA-N
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Patent
US04025505

Procedure details

The starting material is prepared as follows: The mixture of 3.0 g of 4-chlorophthalic anhydride, 2.8 g of 4-nitro-2-chloroaniline and 30 ml of acetic acid is refluxed for 24 hours. It is cooled, the precipitate formed filtered off and washed with diethyl ether, to yield the N-(4-nitro-2-chlorophenyl)-4-chlorophtalimide melting at 209°-212°.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[O:10])[O:8][C:6](=O)[C:5]2=[CH:11][CH:12]=1.[N+:13]([C:16]1[CH:22]=[CH:21][C:19]([NH2:20])=[C:18]([Cl:23])[CH:17]=1)([O-:15])=[O:14]>C(O)(=O)C>[N+:13]([C:16]1[CH:22]=[CH:21][C:19]([N:20]2[C:9](=[O:10])[C:4]3=[CH:3][C:2]([Cl:1])=[CH:12][CH:11]=[C:5]3[C:6]2=[O:8])=[C:18]([Cl:23])[CH:17]=1)([O-:15])=[O:14]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC=1C=C2C(C(=O)OC2=O)=CC1
Name
Quantity
2.8 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=C(N)C=C1)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
It is cooled
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered off
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC(=C(C=C1)N1C(C=2C(C1=O)=CC(=CC2)Cl)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.